Basicity Reduction Provides CNS Accessibility Advantage Over Debrisoquine
The N-hydroxylation of the carboximidamide group reduces basicity by more than 1,000-fold relative to the parent guanidine debrisoquine [1]. In a series of 3,4-dihydro-2(1H)-isoquinolinecarboxamidoximes, all compounds were >10^3 times less basic than their carboxamidine analogs [1]. This shift in pKa means the compound exists substantially in the neutral form at physiological pH, overcoming the permanent ionization that confines debrisoquine to peripheral tissues [2].
| Evidence Dimension | Relative basicity (ionization state at physiological pH) |
|---|---|
| Target Compound Data | >1,000-fold less basic than carboxamidine analogs (class-level measurement) |
| Comparator Or Baseline | Debrisoquine (carboxamidine), completely ionized at physiological pH |
| Quantified Difference | >10^3-fold reduction in basicity |
| Conditions | Calculated from pKa measurements of analogous 3,4-dihydro-2(1H)-isoquinolinecarboxamidoximes vs. carboxamidines (Bailey et al., 1973) |
Why This Matters
This property enables CNS penetration, making the compound a candidate for centrally acting applications where debrisoquine and its permionized analogs cannot be used.
- [1] Bailey, D. M.; DeGrazia, C. G.; Lape, H. E.; Frering, R.; Fort, D.; Skulan, T. Hydroxyguanidines. A New Class of Antihypertensive Agents. J. Med. Chem. 1973, 16 (2), 151–156. View Source
- [2] Clement, B.; Jung, F.; Pfundner, H. Cytochrome P450 dependent N-hydroxylation of a guanidine (debrisoquine), microsomal catalysed reduction and further oxidation of the N-hydroxyguanidine metabolite to the urea derivative. Similarity with the oxidation of arginine to citrulline and nitric oxide. Biochem. Pharmacol. 1993, 46 (12), 2249–2267. View Source
